6-bromo-2-phenyl-1H-indole
Overview
Description
6-bromo-2-phenyl-1H-indole is a compound with the molecular formula C14H10BrN . It is a significant heterocyclic system in natural products and drugs . Indole derivatives, including this compound, have been found in many important synthetic drug molecules .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance in natural products and drugs . The Fischer indole synthesis is one method used to synthesize indole derivatives . In this process, an optically active cyclohexanone and phenylhydrazine hydrochloride are used with methanesulfonic acid under reflux in methanol to give the corresponding tricyclic indole .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The compound has a molecular weight of 272.14 .Chemical Reactions Analysis
Indole derivatives, including this compound, play a main role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body . The Fischer indole synthesis is a common reaction involving indole derivatives .Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Chemical Functionalization and Synthesis
Regioselective C(sp2)-H Dual Functionalization of Indoles
A study by Moriyama, Ishida, and Togo (2015) in "Chemical communications" outlines a regioselective C(sp2)-H dual functionalization of indoles, crucial for providing 2-bis(sulfonyl)amino-3-bromo-indoles under metal-free conditions, showcasing an advancement in indole chemistry (Moriyama, Ishida, & Togo, 2015).
Synthesis of Annulated Gamma-Carbolines and Heteropolycycles
Zhang and Larock (2003) in "The Journal of organic chemistry" demonstrated the synthesis of various gamma-carboline derivatives, utilizing N-substituted 2-bromo-1H-indole-3-carboxaldehydes, highlighting the versatility of indole derivatives in organic synthesis (Zhang & Larock, 2003).
Biological Applications
Anti-inflammatory, Antioxidant, and Antimicrobial Activities
A study by Sravanthi, Rani, and Manju (2015) in "International Journal of Pharmacy and Pharmaceutical Sciences" revealed that certain 2-(substituted phenyl)-1H-indoles exhibit significant anti-inflammatory, antioxidant, and antimicrobial activities, suggesting their potential in medicinal chemistry (Sravanthi, Rani, & Manju, 2015).
Antidiabetic Agents
A study by Nazir et al. (2018) in "Bioorganic chemistry" highlighted the synthesis of indole-based hybrid oxadiazole scaffolds, which exhibited significant antidiabetic potential, showcasing the relevance of indole derivatives in developing new therapeutic agents (Nazir et al., 2018).
Analytical and Physical Chemistry
Solubility Measurement and Correlation
Liu et al. (2020) in "Journal of Molecular Liquids" investigated the solubility of 2-phenyl-1H-indole in various organic solvents, providing valuable data for its application in organic syntheses (Liu, Chen, An, & Li, 2020).
Crystal Structure and Hirshfeld Surface Analysis
The work of Geetha et al. (2017) in "Chemical Data Collections" on the crystal structure of an indole derivative provided insights into its molecular interactions, crucial for understanding its chemical behavior (Geetha et al., 2017).
Mechanism of Action
Target of Action
Indole derivatives, including 6-bromo-2-phenyl-1H-indole, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to various biological responses . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives affect various biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and the biological pathways it affects. For example, some indole derivatives have been reported to exhibit antiviral activity, suggesting they may interfere with viral replication or other aspects of the viral life cycle .
Safety and Hazards
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Biochemical Analysis
Biochemical Properties
6-bromo-2-phenyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including this compound, have been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . This inhibition can lead to altered cellular responses, such as reduced cell proliferation and increased apoptosis in cancer cells. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic genes and inhibiting anti-apoptotic genes . This compound also affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to and inhibition of specific enzymes, such as kinases . This binding can prevent the phosphorylation of target proteins, thereby disrupting signaling pathways that are essential for cell survival and proliferation . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression . These interactions can result in the upregulation of genes involved in apoptosis and the downregulation of genes that promote cell survival .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biological activities compared to the parent compound . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound . The interaction of this compound with metabolic enzymes can also affect metabolic flux and the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound in specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . The targeting signals and post-translational modifications of this compound play a role in directing it to these compartments . The localization of this compound in the nucleus, for example, allows it to interact with DNA and RNA, influencing gene expression and cellular responses .
Properties
IUPAC Name |
6-bromo-2-phenyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-12-7-6-11-8-13(16-14(11)9-12)10-4-2-1-3-5-10/h1-9,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGOKUSDZLQDQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439706 | |
Record name | 6-bromo-2-phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77185-71-8 | |
Record name | 6-bromo-2-phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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